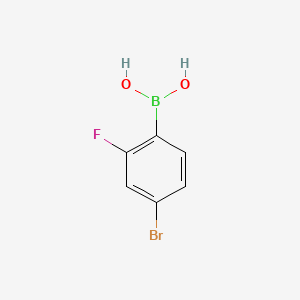

4-Bromo-2-fluorobenzeneboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-fluorobenzeneboronic acid is an organoboron compound with the molecular formula C6H5BBrFO2. It is characterized by the presence of bromine, fluorine, and boronic acid functional groups. This compound is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials due to its versatile reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzeneboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of 4-bromo-2-fluorophenylboronic acid with various aryl halides. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dioxane or methanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.

Common Reagents and Conditions:

Palladium Acetate: Used as a catalyst in cross-coupling reactions.

Potassium Carbonate: Acts as a base to facilitate the reaction.

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

4-Bromo-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of advanced materials and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-fluorobenzeneboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium catalysts. This process is crucial for the synthesis of complex organic molecules .

Comparaison Avec Des Composés Similaires

- 4-Bromo-2,3-difluorobenzeneboronic acid

- 2-Bromo-6-fluorobenzeneboronic acid

- 3-Bromo-5-fluorobenzeneboronic acid

Comparison: 4-Bromo-2-fluorobenzeneboronic acid is unique due to its specific combination of bromine, fluorine, and boronic acid functional groups. This combination imparts distinct reactivity and selectivity in cross-coupling reactions, making it a valuable tool in organic synthesis .

Activité Biologique

4-Bromo-2-fluorobenzeneboronic acid (CAS No. 216393-64-5) is a boronic acid derivative that has garnered significant attention in the fields of medicinal chemistry and materials science due to its versatile applications. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in drug development and synthesis processes.

- Molecular Formula : C₆H₄BrFBO₂

- Molecular Weight : 218.82 g/mol

- Melting Point : 238–242 °C

- Purity : ≥98% .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. This property allows it to act as a selective inhibitor for certain enzymes and proteins, particularly those involved in cancer and metabolic pathways.

1. Anticancer Activity

Research has shown that boronic acids can inhibit proteasome activity, which is crucial for the degradation of proteins involved in cell cycle regulation and apoptosis. Specifically, studies have indicated that this compound can selectively inhibit the growth of cancer cells by targeting the proteasome pathway .

2. Enzyme Inhibition

Boronic acids are known to interact with serine proteases and other enzymes. The presence of bromine and fluorine substituents in this compound enhances its binding affinity and selectivity towards specific enzymes, making it a valuable tool in drug design .

3. Synthesis of Biologically Active Compounds

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, facilitating the construction of complex organic structures .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via activation of caspase pathways .

Case Study 2: Application in Drug Development

In another study focusing on drug delivery systems, researchers utilized this compound to create targeted therapies for rheumatoid arthritis. The compound was incorporated into nanoparticles that selectively released anti-inflammatory drugs in response to specific biological triggers, significantly improving therapeutic outcomes .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(4-bromo-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZHIIVZRPUZSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378383 |

Source

|

| Record name | 4-Bromo-2-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-64-5 |

Source

|

| Record name | 4-Bromo-2-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.